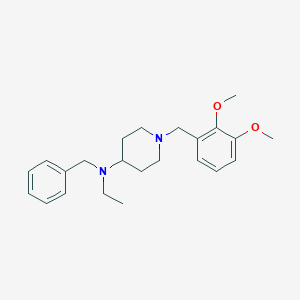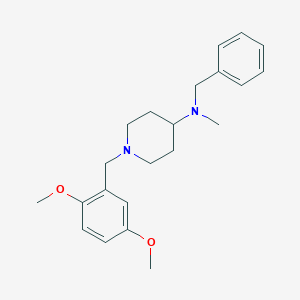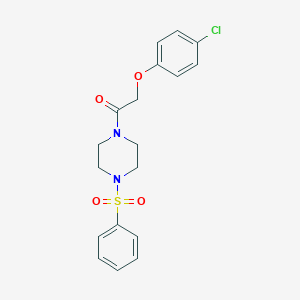![molecular formula C24H33N3O B247675 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247675.png)
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as EBP or N-EBP and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood. However, it has been shown to act as a selective serotonin receptor agonist, particularly at the 5-HT1A and 5-HT7 receptors. It also acts as a dopamine receptor antagonist, particularly at the D2 receptor. These actions are believed to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to decrease the levels of dopamine, which is a neurotransmitter involved in reward and motivation. These effects are believed to contribute to its therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various diseases. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine. One direction is to further investigate its potential therapeutic applications in various diseases, particularly in cancer therapy. Another direction is to study its mechanism of action in more detail, particularly its interactions with the serotonin and dopamine receptors. Additionally, there is a need to investigate its potential toxicity and safety profile in more detail to ensure its safe use in scientific research.
Synthesemethoden
The synthesis of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine involves the reaction of 1-(2-ethoxybenzyl)-4-phenylpiperazine with piperidine in the presence of a catalyst. The reaction results in the formation of the desired compound with high yield and purity. The synthesis method has been optimized to produce large quantities of this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of depression, schizophrenia, and Parkinson's disease. Moreover, it has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Eigenschaften
Molekularformel |
C24H33N3O |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C24H33N3O/c1-2-28-24-11-7-6-8-21(24)20-25-14-12-23(13-15-25)27-18-16-26(17-19-27)22-9-4-3-5-10-22/h3-11,23H,2,12-20H2,1H3 |
InChI-Schlüssel |
PTONOIKSMRMNOZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)


![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
